2-Bromo-5,6-dimethylpyridin-3-amine
CAS No.: 1824593-49-8
Cat. No.: VC4551333
Molecular Formula: C7H9BrN2
Molecular Weight: 201.067
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824593-49-8 |
|---|---|
| Molecular Formula | C7H9BrN2 |
| Molecular Weight | 201.067 |
| IUPAC Name | 2-bromo-5,6-dimethylpyridin-3-amine |
| Standard InChI | InChI=1S/C7H9BrN2/c1-4-3-6(9)7(8)10-5(4)2/h3H,9H2,1-2H3 |
| Standard InChI Key | UDEJDHHSZGOBGI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1C)Br)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The pyridine core of 2-bromo-5,6-dimethylpyridin-3-amine is substituted with three distinct functional groups:
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Bromine at position 2: Introduces steric bulk and electrophilic reactivity.
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Amine at position 3: Enhances nucleophilic character and hydrogen-bonding capacity.
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Methyl groups at positions 5 and 6: Provide steric protection and modulate electronic effects.
The compound’s planar aromatic system allows for π-π stacking interactions, while the bromine atom facilitates cross-coupling reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-Bromo-5,6-dimethylpyridin-3-amine |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| CAS Number | Not yet assigned |
| XLogP3 | ~2.1 (estimated) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 2 (pyridine N and NH₂) |
Synthetic Routes and Optimization
Bromination of 5,6-Dimethylpyridin-3-amine
The most direct synthesis involves brominating 5,6-dimethylpyridin-3-amine using bromine (Br₂) or N-bromosuccinimide (NBS). A protocol adapted from analogous pyridine brominations proceeds as follows:
Procedure:
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Dissolve 5,6-dimethylpyridin-3-amine (25.0 g, 166 mmol) in dichloromethane (DCM, 500 mL).
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Add Br₂ (52.75 mL, 1.02 mol) in DCM (300 mL) dropwise at 0°C.
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Stir at 25°C for 12 hours.
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Quench with aqueous Na₂S₂O₃, adjust to pH 7 with NaHCO₃, and extract with DCM.
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Purify via column chromatography (petroleum ether:ethyl acetate = 1:1).
Mechanistic Insights
Bromination occurs via electrophilic aromatic substitution (EAS), where Br⁺ attacks the electron-rich position 2 of the pyridine ring. The amine group at position 3 directs bromination to the adjacent position 2 through resonance stabilization of the intermediate sigma complex.
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in polar aprotic solvents (e.g., DCM, DMF) and moderately soluble in acetic acid.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the amine group.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.02 (s, 1H, H-4), 3.45 (br s, 2H, NH₂), 2.37 (s, 3H, CH₃-5), 2.13 (s, 3H, CH₃-6) .
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Mass Spectrometry: Molecular ion peak at m/z 201.06 (M⁺), with fragments at 122 (loss of Br) and 93 (loss of NH₂).
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions:
This reaction produces 2-methoxy-5,6-dimethylpyridin-3-amine, a precursor for pharmaceuticals.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids yield biaryl derivatives:
These products are valuable in materials science and drug design.
Applications in Pharmaceutical Research
Kinase Inhibition
Structural analogs of 2-bromo-5,6-dimethylpyridin-3-amine exhibit inhibitory activity against PI3Kα (phosphoinositide 3-kinase alpha), a target in oncology. The bromine atom enhances binding to the kinase’s hydrophobic pocket.
Antimicrobial Agents
Methyl and amine groups contribute to membrane penetration, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) at MIC values of 8–16 µg/mL.
Industrial and Material Science Applications
Agrochemical Intermediates
The compound serves as a precursor to herbicides and fungicides. For example, coupling with chloropyrimidines yields dual-action agrochemicals with broad-spectrum activity.
Coordination Chemistry
Transition metal complexes (e.g., with Cu²⁺ or Pd²⁺) exhibit catalytic activity in C–N bond-forming reactions, relevant to fine chemical synthesis.
Comparison with Structural Analogs
Table 2: Comparative Analysis of Pyridine Derivatives
| Compound | Substituents | Key Applications |
|---|---|---|
| 2-Bromo-5,6-dimethylpyridin-3-amine | Br, NH₂, 5-CH₃, 6-CH₃ | Drug discovery, catalysis |
| 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine | Br, Cl, 4-CH₃, 6-CH₃ | Antimicrobial agents |
| 2,4-Dimethylpyridin-3-amine | NH₂, 2-CH₃, 4-CH₃ | Synthesis intermediates |
The dual methyl groups at positions 5 and 6 in 2-bromo-5,6-dimethylpyridin-3-amine provide superior steric shielding compared to mono-methyl analogs, enhancing stability in reactive environments .
Challenges and Future Directions
Synthetic Scalability
Current bromination methods require optimization for industrial-scale production. Continuous flow reactors could improve yield and reduce waste.
Biological Profiling
In vivo toxicity and pharmacokinetic studies are needed to validate preclinical potential. Computational modeling suggests favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
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